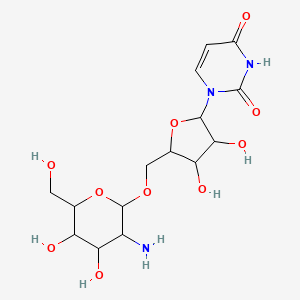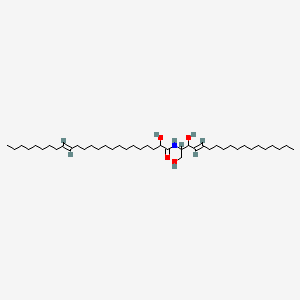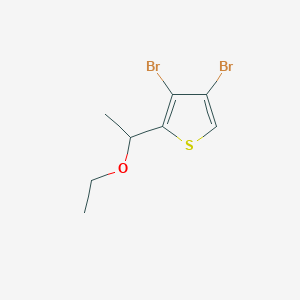![molecular formula C36H36FeO2P2 B12063636 (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both ferrocene and phosphine groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves several steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, undergoes lithiation using n-butyllithium, followed by reaction with a suitable electrophile to introduce the desired substituents.
Phosphine Introduction: The di(2-furyl)phosphine and di(3,5-xylyl)phosphine groups are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases and controlled temperatures to ensure selectivity.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated chromatography can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as trichlorosilane.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trichlorosilane, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as alkyl halides.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: New phosphine derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is widely used as a ligand in asymmetric catalysis. It facilitates enantioselective hydrogenation, hydroformylation, and cross-coupling reactions, leading to the production of chiral molecules with high enantiomeric excess.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of pharmaceuticals. Chiral drugs often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. This ligand is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and agrochemicals. Its role in catalysis helps streamline processes, reduce waste, and improve the overall sustainability of chemical manufacturing.
Mechanism of Action
The mechanism by which (S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves coordination to a metal center, forming a metal-ligand complex. This complex then participates in catalytic cycles, facilitating the transformation of substrates into products. The chiral environment created by the ligand induces enantioselectivity, ensuring that the products are formed with high stereochemical purity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand, commonly used in cross-coupling reactions.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in asymmetric hydrogenation and other catalytic processes.
Josiphos: A family of chiral phosphine ligands used in various asymmetric catalytic reactions.
Uniqueness
(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine stands out due to its unique combination of ferrocene and phosphine groups, which provide both stability and reactivity. Its ability to induce high levels of enantioselectivity makes it particularly valuable in the synthesis of chiral compounds, distinguishing it from other ligands.
This compound’s versatility and effectiveness in catalysis make it a significant tool in both academic research and industrial applications.
Properties
Molecular Formula |
C36H36FeO2P2 |
|---|---|
Molecular Weight |
618.5 g/mol |
InChI |
InChI=1S/C31H31O2P2.C5H5.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
RSLVVMYIUWTJGJ-KHZPMNTOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Fluoro-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063570.png)
![(3R,6S)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063579.png)



![Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)






